molecular formula C15H17F3N2O4 B12334782 tert-butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate CAS No. 625126-84-3

tert-butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate

Cat. No.: B12334782
CAS No.: 625126-84-3
M. Wt: 346.30 g/mol
InChI Key: HKWBNWMWKVRYLI-UHFFFAOYSA-N
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Description

tert-Butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a trifluoromethyl group, a nitro group, and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate typically involves multiple steps, including the formation of the isoquinoline core, introduction of the trifluoromethyl group, and nitration. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The trifluoromethyl group can be involved in radical reactions.

    Substitution: The isoquinoline core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the isoquinoline core.

Scientific Research Applications

tert-Butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the nitro group, resulting in different chemical properties and reactivity.

    tert-Butyl7-(trifluoromethyl)-5-nitroisoquinoline-2(1H)-carboxylate: Lacks the dihydro component, affecting its stability and reactivity.

Uniqueness

tert-Butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate is unique due to the combination of its trifluoromethyl, nitro, and isoquinoline groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

625126-84-3

Molecular Formula

C15H17F3N2O4

Molecular Weight

346.30 g/mol

IUPAC Name

tert-butyl 5-nitro-7-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H17F3N2O4/c1-14(2,3)24-13(21)19-5-4-11-9(8-19)6-10(15(16,17)18)7-12(11)20(22)23/h6-7H,4-5,8H2,1-3H3

InChI Key

HKWBNWMWKVRYLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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